molecular formula C9H10F3N B1297802 N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine CAS No. 90390-11-7

N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine

Cat. No.: B1297802
CAS No.: 90390-11-7
M. Wt: 189.18 g/mol
InChI Key: YMSMEZAYZIYFGA-UHFFFAOYSA-N
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Description

N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine: is an organic compound with the molecular formula C₉H₁₀F₃N. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a methanamine group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reductive Amination: One common method for synthesizing N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine involves the reductive amination of 4-(trifluoromethyl)benzaldehyde with methylamine. The reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

    Nucleophilic Substitution: Another method involves the nucleophilic substitution of 4-(trifluoromethyl)benzyl chloride with methylamine under basic conditions.

Industrial Production Methods: Industrial production of this compound often involves large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine can undergo oxidation reactions, typically forming N-methyl-4-(trifluoromethyl)benzaldehyde.

    Reduction: The compound can be reduced to form N-methyl-4-(trifluoromethyl)benzylamine.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products:

    Oxidation: N-methyl-4-(trifluoromethyl)benzaldehyde.

    Reduction: N-methyl-4-(trifluoromethyl)benzylamine.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.

Biology:

    Biochemical Studies: The compound is used in biochemical studies to investigate the effects of trifluoromethyl groups on biological activity and molecular interactions.

Medicine:

    Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

Industry:

    Agrochemicals: The compound is used in the production of agrochemicals, including herbicides and fungicides, due to its ability to enhance the efficacy of active ingredients.

Mechanism of Action

The mechanism of action of N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • N-Methyl-4-(trifluoromethyl)benzylamine
  • 4-(Trifluoromethyl)benzylamine
  • N-Methyl-4-(trifluoromethyl)phenylmethanamine

Comparison:

  • N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine is unique due to the presence of both a methylamine group and a trifluoromethyl group attached to the phenyl ring. This combination imparts distinct chemical and biological properties, such as increased lipophilicity and enhanced reactivity in certain chemical reactions.
  • N-Methyl-4-(trifluoromethyl)benzylamine and 4-(trifluoromethyl)benzylamine lack the specific structural arrangement found in this compound, resulting in different reactivity and applications.

Properties

IUPAC Name

N-methyl-1-[4-(trifluoromethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N/c1-13-6-7-2-4-8(5-3-7)9(10,11)12/h2-5,13H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMSMEZAYZIYFGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70238136
Record name Benzenemethanamine, N-methyl-4-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70238136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90390-11-7
Record name Benzenemethanamine, N-methyl-4-(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090390117
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanamine, N-methyl-4-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70238136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Methyl-N-[4-(trifluoromethyl)benzyl]amine
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 4-(trifluoromethyl)benzylamine (1.0 mL, 7.02 mmol) and di-tert-butyl carbonate (1.68 g, 7.72 mmol) in CH2Cl2 (10 mL) was stirred for 1 hour. The reaction mixture was poured into saturated aqueous ammonium chloride solution, extracted with CH2Cl2 and the organic layers were combined, dried over MgSO4 and concentrated in vacuo to give a white crystalline solid. To a solution of the crude carbamate (1.00 g, 3.61 mmol) in THF (20 mL) in a room temperature water bath, was added LiAlH4 (0.69 g, 18.1 mmol) portion-wise over 10 minutes. The reaction was then heated at reflux for 4 hours. The reaction was cooled in ice and quenched by the addition of water (1.6 mL) and NaOH (2N, 1.3 mL). The grey slurry was filtered and washed with MeOH. The MeOH was removed in vacuo and the crude product taken up in CH2Cl2 and dried over MgSO4 and concentrated in vacuo. Purification by flash column chromatography eluting with 5-10% MeOH in CH2Cl2 plus 1% NH3 solution (2N in MeOH) afforded the title compound.
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